molecular formula C11H15ClN2O2S B7046833 Thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate

Thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate

Cat. No.: B7046833
M. Wt: 274.77 g/mol
InChI Key: XWHTUZMQLGBVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Properties

IUPAC Name

thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-6(2)9-8(10(12)14(3)13-9)11(15)16-7-4-17-5-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHTUZMQLGBVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C(=O)OC2CSC2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, the synthesis of such compounds in an industrial setting would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted pyrazole or thietan derivatives.

Scientific Research Applications

Thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the precise mechanism of action for this compound.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-yl derivatives: Compounds containing the thietan ring structure.

    Pyrazole derivatives: Compounds with the pyrazole moiety, which are known for their diverse biological activities.

Uniqueness

Thietan-3-yl 5-chloro-1-methyl-3-propan-2-ylpyrazole-4-carboxylate is unique due to the combination of the thietan and pyrazole moieties, which may confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.